molecular formula C19H21NO B13742621 4-Amino-5-(phenanthren-9-yl)pentan-1-ol CAS No. 19893-74-4

4-Amino-5-(phenanthren-9-yl)pentan-1-ol

Cat. No.: B13742621
CAS No.: 19893-74-4
M. Wt: 279.4 g/mol
InChI Key: MEFNLVKYGCLFGH-UHFFFAOYSA-N
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Description

4-Amino-5-(phenanthren-9-yl)pentan-1-ol is an organic compound with the molecular formula C₁₉H₂₁NO It is characterized by the presence of an amino group, a phenanthrene moiety, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(phenanthren-9-yl)pentan-1-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(phenanthren-9-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield phenanthrene ketones, while reduction of the amino group may produce various amine derivatives .

Scientific Research Applications

4-Amino-5-(phenanthren-9-yl)pentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-(phenanthren-9-yl)pentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenanthrene moiety may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of an amino group, a hydroxyl group, and a phenanthrene moiety, which imparts unique chemical and biological properties .

Properties

CAS No.

19893-74-4

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

4-amino-5-phenanthren-9-ylpentan-1-ol

InChI

InChI=1S/C19H21NO/c20-16(7-5-11-21)13-15-12-14-6-1-2-8-17(14)19-10-4-3-9-18(15)19/h1-4,6,8-10,12,16,21H,5,7,11,13,20H2

InChI Key

MEFNLVKYGCLFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(CCCO)N

Origin of Product

United States

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